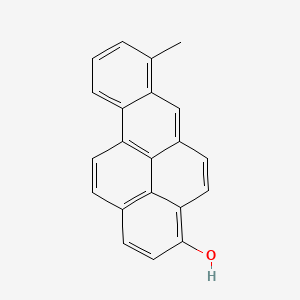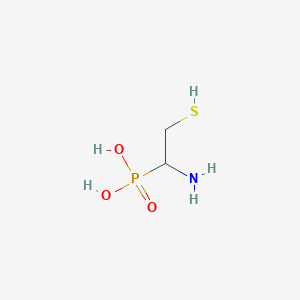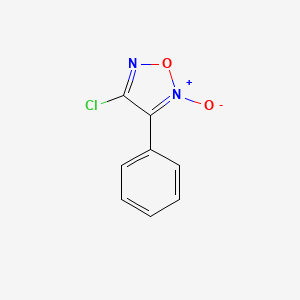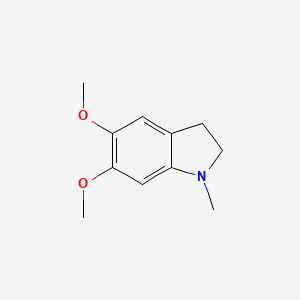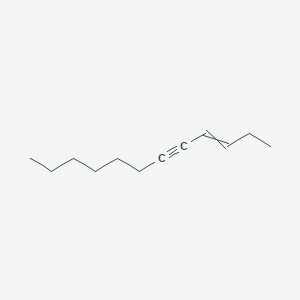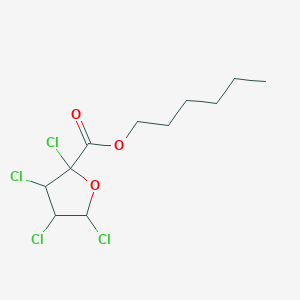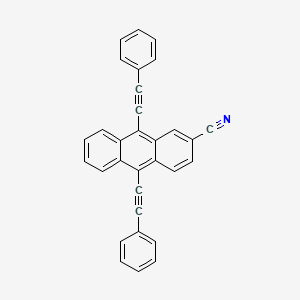
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(phenylethynyl)anthracene-2-carbonitrile: is an aromatic hydrocarbon with a complex structure that includes anthracene, phenylethynyl, and carbonitrile groups. This compound is known for its strong fluorescence and is used in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile typically involves the following steps:
Starting Materials: Anthracene, phenylacetylene, and a suitable nitrile source.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
Chemistry:
Fluorescent Probes: Used as fluorescent probes in various analytical techniques due to its strong fluorescence.
Organic Semiconductors: Employed as a dopant in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Biology:
Bioimaging: Utilized in bioimaging applications to visualize cellular structures and processes.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological molecules.
Industry:
Lightsticks: Used in lightsticks as a chemiluminescent fluorophore to produce green light.
Photovoltaics: Applied in the development of photovoltaic cells for solar energy conversion.
作用機序
The mechanism of action of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile is primarily based on its ability to absorb and emit light. The compound’s polycyclic aromatic structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, a process known as fluorescence. This property is exploited in various applications, including bioimaging and organic electronics.
類似化合物との比較
9,10-Diphenylanthracene: Another fluorescent compound with similar applications in organic electronics and bioimaging.
5,12-Bis(phenylethynyl)naphthacene: Used in lightsticks and OLEDs, similar to 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Emits green light and is used in low-intensity lightsticks.
Uniqueness:
Fluorescence Efficiency: this compound exhibits high quantum efficiency, making it highly effective as a fluorescent probe.
Versatility: The presence of the carbonitrile group adds versatility to its chemical reactivity, allowing for a broader range of applications compared to similar compounds.
特性
CAS番号 |
80034-26-0 |
|---|---|
分子式 |
C31H17N |
分子量 |
403.5 g/mol |
IUPAC名 |
9,10-bis(2-phenylethynyl)anthracene-2-carbonitrile |
InChI |
InChI=1S/C31H17N/c32-22-25-17-20-30-28(18-15-23-9-3-1-4-10-23)26-13-7-8-14-27(26)29(31(30)21-25)19-16-24-11-5-2-6-12-24/h1-14,17,20-21H |
InChIキー |
HKJBIEPIVLEILG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


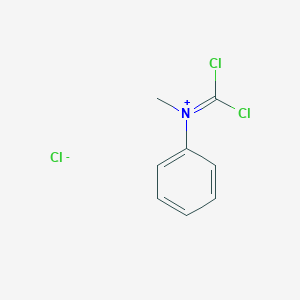

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

